- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,
Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure
Nom du produit:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
Numéro CAS:93609-84-8
Le MF:C18H15NO3
Mégawatts:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
- 5-acetyl-8-benzyloxycarbostyril
- acetyl-5 benzyloxy-8 carbostyrile
- acetylbenzyloxydihydroquinolinone
- 5-Acetyl-8-(benzyloxy)carbostyril
- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-benzyloxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
- MVYPGJMOODJFAZ-UHFFFAOYSA-N
- 5896AC
- OR61366
- 5-acetyl-8-benzyloxyquinolin-2(1h)-one
- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2
- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
- CS-0155086
- SB71448
- AKOS015991346
- DTXSID80538654
- I11611
- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
- DB-368225
- AC-27669
- DF-0726
- SY061038
- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
- J-516626
- SCHEMBL98338
- MFCD19381743
- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
- 93609-84-8
- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
-
- MDL: MFCD19381743
- Piscine à noyau: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
- La clé Inchi: MVYPGJMOODJFAZ-UHFFFAOYSA-N
- Sourire: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1
Propriétés calculées
- Qualité précise: 293.10500
- Masse isotopique unique: 293.10519334g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 453
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55.4
- Le xlogp3: 2.5
Propriétés expérimentales
- Dense: 1.230
- Point de fusion: 174-176 ºC
- Point d'ébullition: 569.179℃ at 760 mmHg
- Le PSA: 59.42000
- Le LogP: 3.72200
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Informations de sécurité
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Données douanières
- Code HS:2933790090
- Données douanières:
Code douanier chinois:
2933790090Résumé:
2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A139712-25g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 25g |
$69.0 | 2025-02-28 | |
Key Organics Ltd | DF-0726-5MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | DF-0726-10MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D381695-100g |
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 95% | 100g |
$2495 | 2023-09-01 | |
eNovation Chemicals LLC | Y1043625-100g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 100g |
$260 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |
5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |
93609-84-8 | 5mg |
¥2,407.00 | 2023-07-11 | ||
Apollo Scientific | OR61366-500mg |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 500mg |
£110.00 | 2024-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 200mg |
69.0CNY | 2021-07-12 | |
Ambeed | A139712-1g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 1g |
$8.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 5g |
636.0CNY | 2021-07-12 |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
Référence
- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activitiesEuropean Journal of Medicinal Chemistry, 1984, 19(4), 341-6,
Méthode de production 3
Conditions de réaction
Référence
- Process for preparing isomers of carmoterol, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.2 reflux; 6 - 7 h, reflux
Référence
- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Référence
- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Référence
- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Référence
- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,
Méthode de production 8
Conditions de réaction
1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
Référence
- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
Référence
- A process for preparing indacaterol and salts thereof, India, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Acetic anhydride
Référence
- Carbostyril derivative, European Patent Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt
Référence
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
Référence
- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Référence
- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
Référence
- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,
Méthode de production 15
Conditions de réaction
Référence
- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C
Référence
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivativesActa Pharmacologica Sinica, 2019, 40(8), 1095-1105,
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Littérature connexe
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) Produits connexes
- 17122-78-0(4-2-(N-hydroxyimino)acetamidobenzoic Acid)
- 496946-78-2(5-(Trifluoromethyl)-1H-indole-2-carboxylic acid)
- 2167273-61-0(3-formyl-7-methyl-1H-indole-6-carboxylic acid)
- 1807208-89-4(Methyl 3,4-bis(trifluoromethyl)-2-hydroxybenzoate)
- 890959-11-2(N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-2,4,5-trimethylbenzene-1-sulfonamide)
- 1803971-78-9(5-Amino-3-chloro-2-cyano-4-(trifluoromethoxy)pyridine)
- 2137584-46-2(4-tert-butyl-1-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 392288-68-5(3-bromo-N-2-(3-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
- 886908-90-3(4-cyano-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
- 1094502-97-2(3-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Pureté:99%
Quantité:100g
Prix ($):312.0